Omethoate-d3
Description
Omethoate-d3 (CAS: 1189510-77-7) is a deuterated isotopologue of omethoate, an organophosphate insecticide, acaricide, and fungicide. Its molecular formula is C5H9D3NO4PS, where three hydrogen atoms are replaced by deuterium (D), typically at the methyl groups of the phosphate moiety . Omethoate itself (CAS: 1113-02-6) is the oxygen analog of dimethoate, formed via oxidative desulfuration of the parent compound . This compound serves as a critical internal standard in analytical chemistry, enabling precise quantification of omethoate residues in food, environmental, and biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Properties
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676083 | |
| Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-77-7 | |
| Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Deuterated Methylamine
The parent compound, omethoate, is synthesized via a nucleophilic substitution reaction between 2-chloro-N-methylacetamide and sodium O,O-dimethyl thiophosphate. For this compound, deuterium is introduced by substituting methylamine-d (CDNH) in place of methylamine during the acetamide precursor synthesis.
Reaction Steps:
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Synthesis of 2-chloro-N-(trideuteriomethyl)acetamide :
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Thiophosphorylation :
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Reaction Time | 10 hours |
| Catalyst | KI (0.1 equiv) |
| Deuterium Source | Methylamine-d |
| Final Purity (HPLC) | >95% |
Post-Synthetic Deuterium Exchange
An alternative approach involves H/D exchange on pre-formed omethoate using deuterated solvents or catalysts:
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Ru/C-Catalyzed Exchange :
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Acid/Base-Mediated Exchange :
Comparative Efficiency:
| Method | Deuterium Incorporation (%) | Byproducts |
|---|---|---|
| Ru/C Catalysis | 93–97 | <5% isomerization |
| Acid/Base-Mediated | 65–72 | Hydrolysis products |
Purification and Characterization
LC-MS/MS Validation
Deuterated analogs are analyzed alongside non-labeled omethoate to confirm isotopic fidelity:
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Column : C18 (2.1 × 50 mm, 1.7 μm)
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Mobile Phase : 0.1% formic acid in water/acetonitrile gradient
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Detection : MRM transitions m/z 214 → 125 (Omethoate) and 217 → 128 (this compound).
Challenges in Deuterium Labeling
Isotopic Dilution
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Back-Exchange : Protium contamination from protic solvents reduces isotopic purity. Solutions include using anhydrous DMF or THF during synthesis.
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Stereochemical Integrity : Deuteration at chiral centers (e.g., phosphorus in thiophosphate) may alter stereochemistry, necessitating chiral chromatography.
Scalability
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Cost of Deuterated Reagents : Methylamine-d costs ~$2,000/g, making large-scale synthesis economically challenging.
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Yield Optimization : Recycling mother liquors (e.g., reusing Na dimethyl thiophosphate) improves atom economy.
Applications in Analytical Chemistry
This compound is integral to pesticide residue analysis in food matrices:
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Matrix-Matched Calibration : Compensates for signal suppression in high-protein samples (e.g., pulses).
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Internal Standardization : Co-elutes with omethoate, enabling precise quantification via isotope dilution.
Performance Metrics:
| Matrix | Recovery (%) | RSD (n=5) |
|---|---|---|
| Lentils | 92–105 | 4.2 |
| Soybean | 88–98 | 5.1 |
Chemical Reactions Analysis
Omethoate-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its oxo-analog, which is more toxic to acetylcholinesterase.
Hydrolysis: In alkaline aqueous solutions, this compound decomposes rapidly, while it is highly stable in acidic solutions.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Omethoate-d3 is primarily employed as a pesticide to control a variety of agricultural pests, including aphids and thrips. The compound functions as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft, causing paralysis and death in targeted pests. This mechanism is crucial for effective pest management in crops.
Environmental Monitoring
The isotopic nature of this compound facilitates its use as a tracer in environmental studies. Researchers utilize this compound to:
- Assess Pesticide Residues : Its deuterated form allows for precise identification and quantification of pesticide residues in various matrices, including soil and water samples.
- Track Environmental Fate : Studies have employed this compound to investigate the degradation pathways and environmental persistence of organophosphorus pesticides, providing insights into their ecological impact.
Analytical Chemistry
This compound has significant applications in analytical chemistry, particularly in the development of sensitive detection methods for pesticides. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly used to analyze pesticide residues. The presence of deuterium enhances the sensitivity and specificity of these analyses.
Table 1: Comparison of Analytical Techniques for Pesticide Detection
| Technique | Sensitivity | Specificity | Application Area |
|---|---|---|---|
| GC-MS | High | High | Residue analysis in food products |
| Liquid Chromatography (LC-MS) | Moderate | High | Water quality monitoring |
| Direct Analysis in Real Time (DART) | Very High | Moderate | Rapid screening of environmental samples |
Case Study 1: Pesticide Residue Analysis in Food
A study conducted on the analysis of pesticide residues in agricultural products highlighted the effectiveness of using this compound as a tracer for detecting organophosphate residues. The research demonstrated that using deuterated standards improved the accuracy of quantification methods, leading to better regulatory compliance and food safety assessments .
Case Study 2: Environmental Fate Studies
Research focusing on the environmental fate of this compound revealed critical information about its degradation under various conditions. The study utilized high-resolution mass spectrometry to track the compound's behavior in aquatic environments, providing insights into its persistence and potential ecological risks .
Mechanism of Action
Omethoate-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous activation of the post-synaptic neuron or muscle, which can result in neurotoxicity and death of the organism . The molecular targets involved in this mechanism include the active site of acetylcholinesterase and the acetylcholine receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Omethoate-d3 vs. Dimethoate-d6
Dimethoate-d6 (CAS: 1219794-81-6) is a deuterated analog of dimethoate (CAS: 60-51-5), with the molecular formula C5D6H6NO3PS2. Both this compound and Dimethoate-d6 are isotopically labeled standards used to differentiate between parent compounds and their metabolites or degradation products.
Structural and Functional Differences:
| Parameter | This compound | Dimethoate-d6 |
|---|---|---|
| Parent Compound | Omethoate (P=O) | Dimethoate (P=S) |
| Deuterium Substitution | 3 D atoms at methyl groups | 6 D atoms at methyl groups |
| Molecular Formula | C5H9D3NO4PS | C5D6H6NO3PS2 |
| CAS Number | 1189510-77-7 | 1219794-81-6 |
| Primary Application | Quantify omethoate residues | Quantify dimethoate residues |
- Chemical Behavior: this compound and Dimethoate-d6 exhibit nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, making them ideal internal standards .
- Toxicity Context : Omethoate is significantly more toxic than dimethoate due to its irreversible inhibition of acetylcholinesterase . Deuterated analogs retain similar toxicological profiles but are used in trace amounts to avoid interference in analyses.
Comparison with Functionally Similar Compounds
This compound vs. Non-Deuterated Omethoate
While non-deuterated omethoate (CAS: 1113-02-6) is the active pesticidal agent, this compound is exclusively employed in analytical workflows:
- Role in Residue Analysis : this compound compensates for matrix effects and instrument variability during LC-MS/MS, improving accuracy in regulatory testing .
- Regulatory Relevance : The U.S. Environmental Protection Agency (EPA) and European Food Safety Authority (EFSA) mandate the use of isotopically labeled standards to distinguish between residues originating from dimethoate metabolism and direct omethoate application .
This compound vs. Methamidophos-d6
Methamidophos-d6, another organophosphate deuterated standard, shares functional similarities with this compound in residue analysis. However, it targets methamidophos, a distinct compound with a different metabolic pathway (e.g., derived from acephate) .
Data Tables
Table 1: Key Properties of this compound and Comparable Compounds
Biological Activity
Omethoate-d3 is a deuterated analog of omethoate, an organophosphorus pesticide widely used in agriculture. Its primary biological activity stems from its role as an acetylcholinesterase (AChE) inhibitor , which leads to neurotoxic effects in both target pests and non-target organisms, including humans. This article delves into the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
This compound inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. The inhibition results in the accumulation of acetylcholine, causing prolonged stimulation of cholinergic receptors, leading to:
- Neurotoxicity : Excessive acetylcholine can cause symptoms such as muscle spasms, paralysis, and ultimately death in pests.
- Potential Human Health Risks : Similar mechanisms can lead to adverse effects in humans, including respiratory distress and neurological symptoms.
Comparative Analysis with Other Organophosphates
To better understand this compound's unique properties, a comparison with other organophosphate compounds is presented below:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Omethoate | C5H12NO4PS | Parent compound; effective against various pests |
| Dimethoate | C5H12NO3PS | Metabolite of omethoate; similar mode of action |
| Malathion | C10H19O6PS2 | Broader spectrum insecticide; less toxic metabolites |
| Chlorpyrifos | C10H11Cl2NO3PS | Persistent organic pollutant; banned in many regions |
| This compound | CHDNOPS | Deuterated form allows for precise tracking |
The isotopic labeling in this compound enables researchers to trace its behavior in biological systems more accurately than its non-deuterated counterparts.
Case Study: Toxicity Assessment
A study assessed the short-term toxicity of omethoate on various animal models. Key findings included:
- Inhibition of ChE Activity : Studies indicated significant inhibition of plasma and red blood cell (RBC) AChE activity at doses as low as 2.3 mg/m³.
- Clinical Signs : Symptoms such as muscle spasms were observed at higher doses (20 mg/kg bw/d) in dermal studies conducted on rabbits .
Long-Term Exposure Studies
Long-term studies have demonstrated chronic effects associated with repeated exposure to this compound:
- Subchronic Studies : Rats exposed to varying concentrations showed a clear dose-response relationship regarding AChE inhibition. The no-observed-effect level (NOEL) was determined to be 0.96 mg/m³ based on AChE activity measurements .
- Carcinogenicity Studies : In a two-year study involving dietary administration of omethoate, increased mortality was noted at higher doses without significant clinical signs or treatment-related effects on hematology tests .
Environmental Impact and Metabolism
Research has indicated that this compound undergoes metabolic transformations that can alter its biological activity. Key points include:
- Metabolic Pathways : Studies have shown that omethoate can be metabolized into dimethoate and other metabolites through cytochrome P450 enzymes, affecting its toxicity profile .
- Environmental Persistence : The deuterated form may exhibit different degradation rates compared to non-deuterated forms, impacting its environmental persistence and bioaccumulation potential.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for detecting and quantifying Omethoate-d3 in environmental samples using LC-MS/MS?
- Answer : Detection requires optimizing ionization parameters (e.g., ESI+/ESI−), collision energy, and transitions for deuterated vs. non-deuterated forms. Quantification should use isotope dilution with calibration curves validated for linearity (R² > 0.99) and precision (RSD < 15%). Matrix effects must be assessed via post-column infusion, and recovery rates (70–120%) should be reported for environmental matrices like soil or water .
Q. How can researchers select optimal sample preparation techniques for extracting this compound from biological matrices?
- Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is preferred for plasma/urine due to high recovery of polar metabolites. For tissue samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with deuterated internal standards minimizes matrix interference. Validate extraction efficiency using spike-and-recovery experiments across three concentration levels .
Q. What steps ensure robust validation of analytical methods for this compound in complex matrices?
- Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Resolve this compound from isomers via chromatographic separation (e.g., HILIC columns).
- Accuracy : Compare spiked samples with certified reference materials.
- Precision : Intra-day/inter-day variability ≤15% RSD.
- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound stability under varying pH conditions?
- Answer : Perform iterative stability studies using controlled buffered systems (pH 2–9) with LC-MS/MS monitoring. For discrepancies, apply root-cause analysis:
- Degradation Pathways : Use high-resolution MS (HRMS) to identify breakdown products (e.g., omethoate or desmethyl derivatives).
- Kinetic Modeling : Compare half-lives (t½) across pH levels; inconsistencies may arise from deuterium exchange rates or matrix interactions. Cross-validate findings with non-deuterated analogs .
Q. What strategies optimize deuterium retention in this compound during long-term environmental stability studies?
- Answer :
- Storage Conditions : Use amber vials at −80°C to minimize photodegradation and isotopic exchange.
- Deuterium Loss Mitigation : Monitor D/H ratios via NMR or IRMS (Isotope Ratio Mass Spectrometry). If >5% loss occurs, revise protocols to exclude aqueous solvents or adjust temperature .
- Table : Example Stability Data
| Condition | Temp (°C) | t½ (Days) | D Retention (%) |
|---|---|---|---|
| pH 7 | 25 | 30 | 92 |
| pH 9 | 25 | 15 | 78 |
Q. How should cross-validation studies be designed to compare this compound with non-deuterated analogs in metabolic fate research?
- Answer :
- Study Design : Use dual-isotope labeling (e.g., ¹³C for non-deuterated; d3 for deuterated) in in vitro hepatocyte assays.
- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to differentiate metabolic profiles. Address confounding variables (e.g., enzyme kinetics) via Michaelis-Menten modeling .
- Ethical Documentation : Justify animal/human subject protocols in ethics applications, detailing isotopic tracer safety .
Methodological Best Practices
- Data Integrity : Implement attention-check questions in electronic lab notebooks (e.g., "Confirm the deuterium count in this sample") to mitigate transcription errors .
- Literature Synthesis : Use tools like SciFinder or Reaxys to compile isotopic purity data and degradation pathways, citing foundational studies (e.g., Lowry’s protein assay adaptations for metabolite quantification ).
- Open-Ended Analysis : Include exploratory questions in datasets, such as "Describe unexpected isotopic effects observed during analysis," to capture novel insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
